

An In-Depth Technical Guide to **tert-Butylperoxy 2-ethylhexyl carbonate**

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Compound of Interest

Compound Name: *tert-Butylperoxy 2-ethylhexyl carbonate*

Cat. No.: *B1583732*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butylperoxy 2-ethylhexyl carbonate**, a versatile organic peroxide. It includes a detailed summary of its synonyms and trade names, extensive quantitative data on its physicochemical and safety properties, detailed experimental protocols for its synthesis and a key application, and visualizations of its decomposition pathway and synthesis workflow.

Synonyms and Trade Names

tert-Butylperoxy 2-ethylhexyl carbonate is known by a variety of names in scientific literature and commercial applications. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Trade Names for **tert-Butylperoxy 2-ethylhexyl carbonate**

Type	Name
IUPAC Name	2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate[1]
CAS Registry Number	34443-12-4[1][2][3]
EC Number	252-029-5[1][3][4]
Common Synonyms	OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate[1][3]
t-Butyl peroxy 2-ethylhexyl monocarbonate[3]	
Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester[1]	
TBEC[3]	
Trade Names	Trigonox® 117[1][3][5]
Luperox® TBEC[1][3]	
PEROXAN BEC[1]	
ESPEROX C-496[1]	

Quantitative Data

The physical, chemical, and safety properties of **tert-Butylperoxy 2-ethylhexyl carbonate** are summarized in the following tables for easy reference and comparison.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C13H26O4	[1][3]
Molecular Weight	246.34 g/mol	[1][3]
Appearance	Colorless, mobile liquid	[2][3]
Density	0.927 - 0.948 g/cm ³ at 20-25 °C	[3][4][6]
Melting Point	-50 °C	[3][7]
Boiling Point	~271.8 °C at 760 mmHg	[3][7]
Flash Point	101 °C (214 °F)	[5][7]
Refractive Index (n _{20/D})	1.428	[4][6]
Viscosity	5.8 mPa.s at 20°C	[3]
Theoretical Active Oxygen	6.49%	[8]

Table 3: Safety and Reactivity Data

Parameter	Value	Reference
Self-Accelerating Decomposition Temperature (SADT)	60 °C	[8]
Hazardous Temperature (Tem)	55 °C	[8]
Storage Temperature (Ts max)	20 °C	[8]
UN Number	3105	[9]
Hazard Class	5.2 (Organic Peroxide Type D, Liquid)	[9]
Hazard Statements	H242 (Heating may cause a fire), H312 (Harmful in contact with skin), H315 (Causes skin irritation)	[4][10]
Incompatible Materials	Reducing agents, acids, bases, rust, heavy metals	[5]
Hazardous Decomposition Products	Carbon monoxide, carbon dioxide, acetone, methane	[5]

Table 4: Half-Life Data (in Chlorobenzene)

Temperature	Half-Life ($t_{1/2}$)	Reference
98 °C (208 °F)	10 hours	[11]
117 °C (243 °F)	1 hour	[11]
137 °C (279 °F)	0.1 hour	[11]
Activation Energy (Ea)	151.72 - 156.16 kJ/mol	[11]

Experimental Protocols

Detailed methodologies for the synthesis of **tert-Butylperoxy 2-ethylhexyl carbonate** and its application in the crosslinking of high-density polyethylene are provided below. While this compound is widely used as a polymerization initiator for monomers like styrene and vinyl chloride, specific, detailed laboratory-scale protocols for these applications are not readily available in the public domain from the conducted searches. General conditions for such polymerizations typically involve temperatures between 100-140°C and initiator concentrations of 0.02-0.1% by weight.^[9]

This protocol is adapted from the batch synthesis process described in patent CN102617432A.^[5]

Objective: To synthesize **tert-Butylperoxy 2-ethylhexyl carbonate** through a two-stage reaction involving peroxidation followed by condensation.

Materials:

- tert-Butyl alcohol
- Hydrogen peroxide (20-70% solution)
- Concentrated sulfuric acid (65-85%)
- Sodium hydroxide solution (10-40%)
- 2-Ethylhexyl chloroformate
- Three-necked flask equipped with a stirrer, thermometer, and dropping funnel
- Peristaltic pump (optional)

Procedure:

Stage 1: Peroxidation Reaction (Formation of tert-Butyl Hydroperoxide)

- Add a defined concentration (e.g., 50%) of hydrogen peroxide to a three-necked flask.
- Cool the flask to the desired reaction temperature (10-50 °C).

- Set the stirring speed to 100-200 RPM.
- Using a dropping funnel or peristaltic pump, slowly add concentrated sulfuric acid (65-85%) to the flask while maintaining the reaction temperature.
- After the sulfuric acid addition is complete, add tert-butyl alcohol dropwise, again maintaining the temperature. The molar ratio of tert-butyl alcohol to hydrogen peroxide to sulfuric acid should be approximately 1:2-3:3-5.
- Allow the reaction to proceed for 1-3 hours at the set temperature.
- After the reaction, allow the mixture to settle and separate the organic and inorganic phases. The organic phase contains the intermediate tert-butyl hydroperoxide and the byproduct di-tert-butyl peroxide.

Stage 2: Salification and Condensation Reaction

- To the separated organic phase from Stage 1, add a 10-40% sodium hydroxide solution to salify the tert-butyl hydroperoxide, forming sodium tert-butyl hydroperoxide and separating it from the di-tert-butyl peroxide byproduct. The molar ratio of tert-butyl hydroperoxide to alkali should be approximately 1:1-4.
- In a separate reaction vessel, place the resulting sodium tert-butyl hydroperoxide salt.
- While stirring continuously, add 2-ethylhexyl chloroformate. A sodium hydroxide solution is used as a catalyst. The molar ratio of the hydroperoxide salt to the chloro ester to the alkali is approximately 2-5:1:2-4.
- Maintain the reaction temperature between 10-50 °C and continue the reaction for 1-6 hours.
- After the reaction is complete, cool the mixture and allow it to stand.
- Separate the organic layer, which is the final product, **tert-Butylperoxy 2-ethylhexyl carbonate**.

This protocol is based on the methodology described for the thermolysis of peroxides in HDPE.
[8]

Objective: To crosslink high-density polyethylene in its molten state using **tert-Butylperoxy 2-ethylhexyl carbonate** as the initiator.

Materials:

- High-density polyethylene (HDPE) powder or pellets (1 g)
- **tert-Butylperoxy 2-ethylhexyl carbonate**
- Dichloromethane (DCM) / Cyclohexane solvent mixture (9/1 v/v, 6 mL)
- Rotary evaporator
- Buchiglasuster BMC 100 minireactor or similar high-pressure reactor
- Argon gas supply
- Oil bath

Procedure:

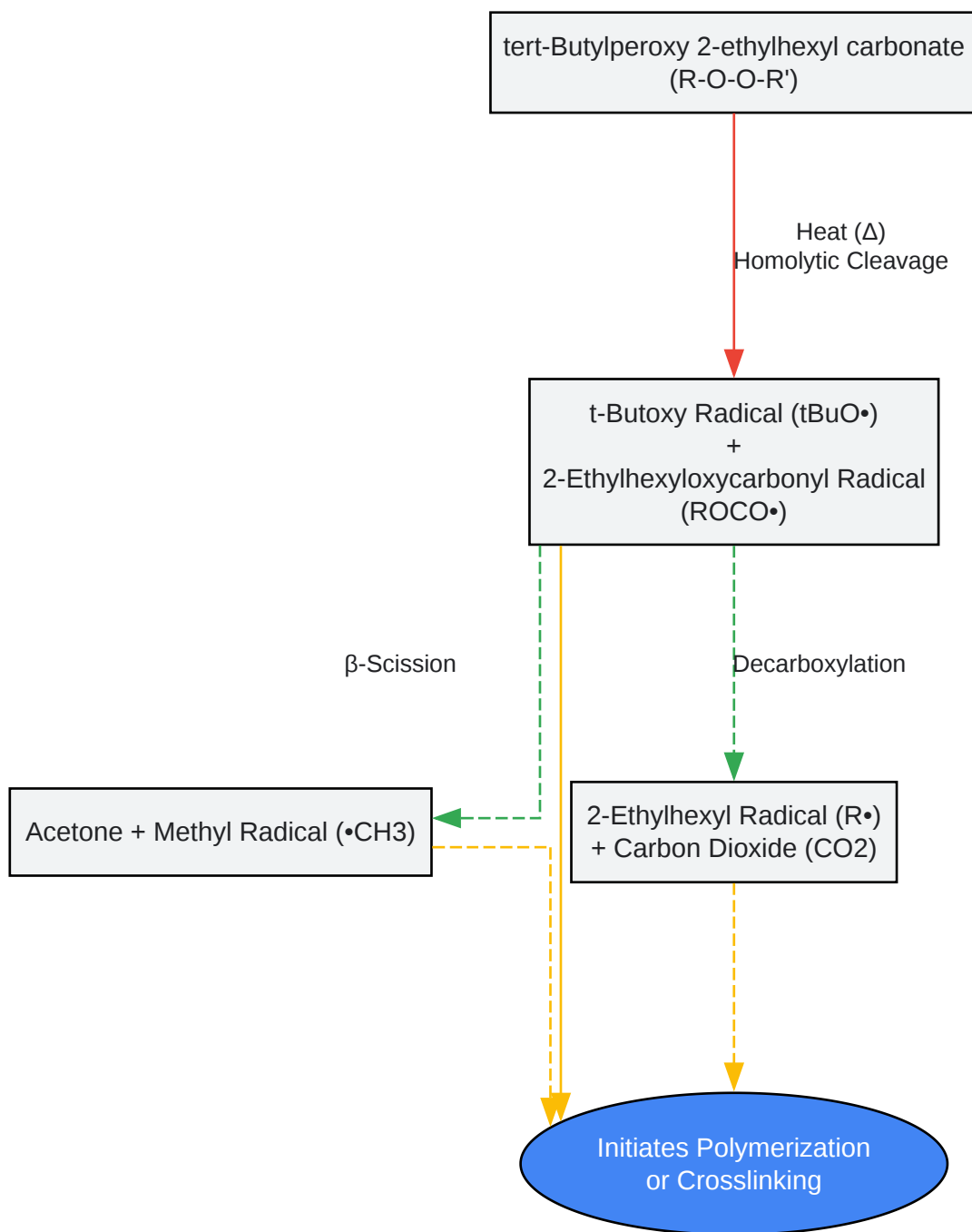
- Prepare a solution by dissolving the desired quantity of **tert-Butylperoxy 2-ethylhexyl carbonate** in 6 mL of the DCM/cyclohexane (9/1 v/v) solvent mixture. The concentration of the peroxide will determine the extent of crosslinking.
- Add 1 g of HDPE to the peroxide solution.
- Mix the contents thoroughly for 2.5 hours at room temperature to ensure uniform swelling and absorption of the peroxide into the polymer matrix.
- Remove the solvents under reduced pressure using a rotary evaporator until a constant mass of the polymer/peroxide mixture is obtained.
- Place the dried polymer/peroxide mixture into the minireactor.
- Close the reactor and degas by purging with argon for 30 minutes to create an inert atmosphere.

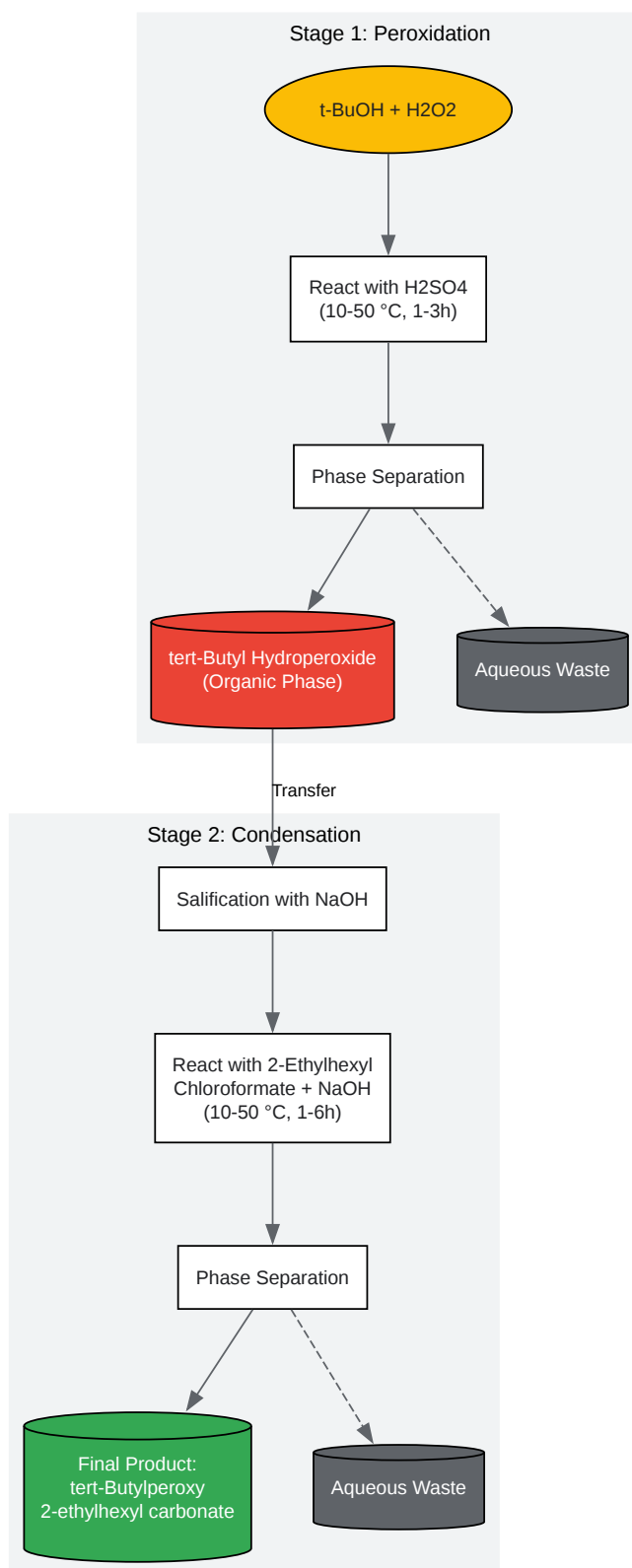
- Heat the reactor in an oil bath to 160°C. This temperature is well above the half-life temperature of the peroxide, ensuring its decomposition and initiation of the crosslinking reaction.
- Maintain the temperature for 2.5 hours without stirring to allow for the thermolysis and crosslinking to occur in the molten state.
- After the reaction time, cool the reactor to room temperature.
- Remove the crosslinked polyethylene sample for analysis (e.g., gel content determination, mechanical testing).

Mandatory Visualizations

The following diagrams illustrate key chemical processes involving **tert-Butylperoxy 2-ethylhexyl carbonate**.

The primary reaction of **tert-Butylperoxy 2-ethylhexyl carbonate** in industrial applications is its thermal decomposition to generate free radicals, which initiate polymerization or crosslinking.^[3] This process begins with the homolytic cleavage of the weak oxygen-oxygen bond.





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